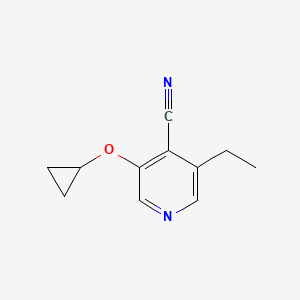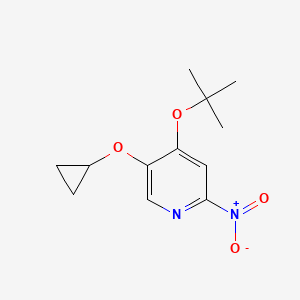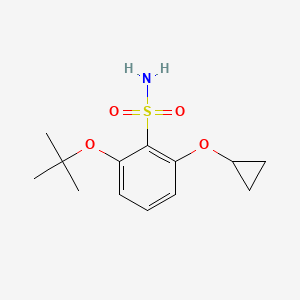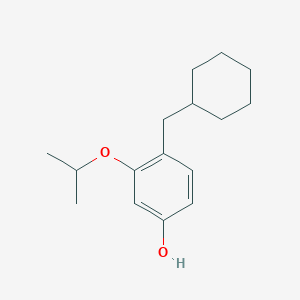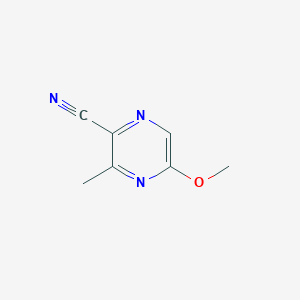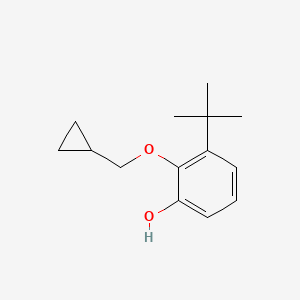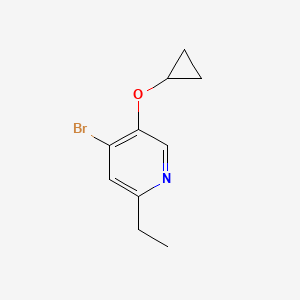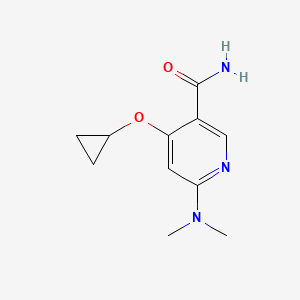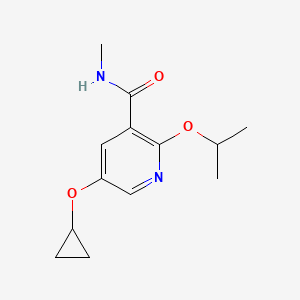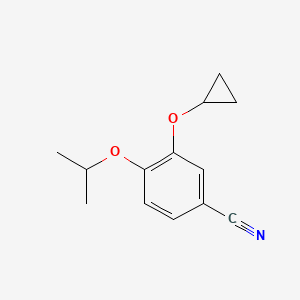
2-(Chloromethyl)-4,6-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-difluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-difluoropyridine typically involves the chloromethylation of 4,6-difluoropyridine. One common method includes the reaction of 4,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Halogenation: The difluoro groups can be further halogenated under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
- Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
- Halogenated pyridine derivatives with additional halogen atoms on the ring.
Applications De Recherche Scientifique
2-(Chloromethyl)-4,6-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4,6-difluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)-4-methylpyridine
- 2-(Chloromethyl)-5-fluoropyridine
- 2-(Chloromethyl)-3,5-difluoropyridine
Comparison: 2-(Chloromethyl)-4,6-difluoropyridine is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different electronic properties, making it a valuable intermediate in the synthesis of specialized molecules .
Propriétés
Formule moléculaire |
C6H4ClF2N |
|---|---|
Poids moléculaire |
163.55 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,6-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
Clé InChI |
DBRNPGHZYLSYNM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



